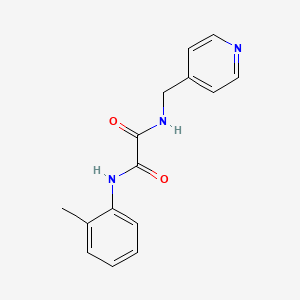

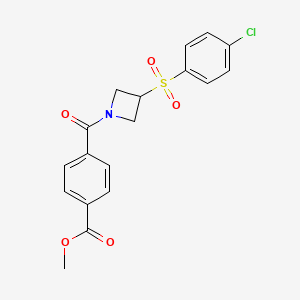

![molecular formula C18H20N2O2S2 B2781266 2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886915-94-2](/img/structure/B2781266.png)

2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound1. However, detailed information about this specific compound is not readily available in the retrieved data.

Synthesis Analysis

There are some related compounds such as benzo[b]thiophene-2-carboxamide derivatives that have been synthesized2. The synthesis involved designing a series of these derivatives and evaluating their STING-agonistic activity2. However, the specific synthesis process for “2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is not explicitly mentioned in the retrieved data.

Molecular Structure Analysis

The molecular structure of “2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is not explicitly mentioned in the retrieved data. However, related compounds such as benzo[b]thiophene-2-carboxamide derivatives have been studied2. The binding mode of these derivatives with STING protein involved two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction2.Chemical Reactions Analysis

The chemical reactions involving “2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” are not explicitly mentioned in the retrieved data. However, there are studies on the synthesis of related thiophene derivatives34.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” are not explicitly mentioned in the retrieved data.Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

A significant application area is in heterocyclic synthesis. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling of 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. This process facilitated the production of various derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's utility in creating a wide array of heterocyclic compounds (Mohareb et al., 2004).

Pharmacological Activities

Another crucial application is in pharmacology, where novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed significant activity compared to conventional drugs such as procaine amide, lidocaine, diazepam, and buspirone, indicating their potential in developing new therapeutic agents (Amr et al., 2010).

Anticancer Research

The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives has been explored for anticancer applications. One study detailed the synthesis of various compounds leading to significant antiproliferative potential against cancer cell lines such as MCF-7 and HepG-2. Notably, one compound induced apoptosis in MCF-7 cells, reducing cell viability by a notable percentage and demonstrating a potential pathway for breast cancer treatment (Gad et al., 2020).

Antimicrobial and Antiallergic Activities

Compounds derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have also been investigated for antimicrobial and antiallergic activities. For instance, a study synthesized thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems, demonstrating their antimicrobial potential. Such compounds represent an important class of molecules with potential applications in treating infections and allergies (Hemdan & El-Mawgoude, 2015).

Material Science

In the realm of material science, certain derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been used in the synthesis of dyes for textile applications, indicating the versatility of this compound beyond biomedical research. This includes the development of azo dyes with good coloration and fastness properties on polyester, showcasing the compound's utility in industrial applications (Sabnis & Rangnekar, 1989).

Safety And Hazards

The safety and hazards associated with “2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” are not explicitly mentioned in the retrieved data.

Zukünftige Richtungen

The future directions for the study of “2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” are not explicitly mentioned in the retrieved data. However, the study of related compounds such as benzo[b]thiophene-2-carboxamide derivatives is ongoing, with a focus on their STING-agonistic activity and potential antitumor efficacy2.

Please note that this analysis is based on the limited data retrieved and may not fully cover all aspects of the compound “2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”. For a more comprehensive analysis, further research and data are needed.

Eigenschaften

IUPAC Name |

2-[(2-ethylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-2-23-13-9-5-4-8-12(13)17(22)20-18-15(16(19)21)11-7-3-6-10-14(11)24-18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDKDQDZTBADJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)

![5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2781190.png)

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)

![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)

![2-tert-Butyl-4-phenyl-1-(pyridin-3-ylmethyl)-5H,6H-benzo[h]quinolin-1-ium tetrafluoroboranuide](/img/structure/B2781197.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2781201.png)

![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2781202.png)